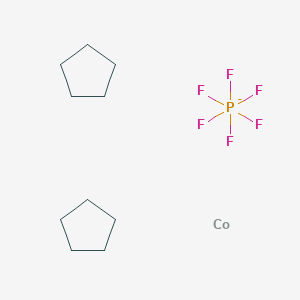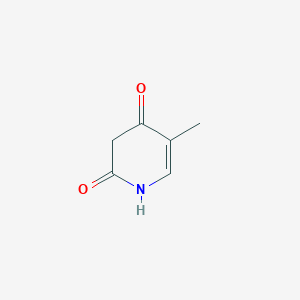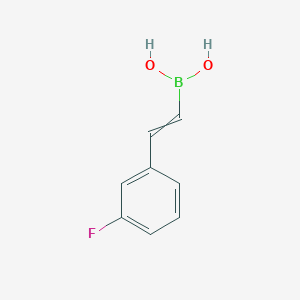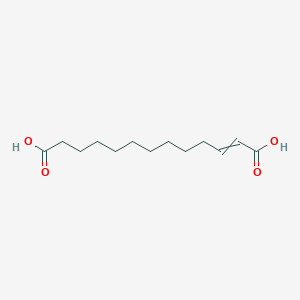
Tridec-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridec-2-enedioic acid: is an organic compound belonging to the class of long-chain fatty acids. These fatty acids are characterized by an aliphatic tail containing between 13 and 21 carbon atoms. This compound is a weakly acidic compound based on its pKa .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tridec-2-enedioic acid typically involves the oxidation of long-chain alkenes or the elongation of shorter-chain dicarboxylic acids. Specific reaction conditions, such as the use of oxidizing agents like potassium permanganate or ozone, can facilitate the formation of the desired dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of long-chain alkenes in the presence of specific catalysts and under controlled temperature and pressure conditions. The process ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tridec-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form shorter-chain dicarboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming tridecanoic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alcohols and amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Tridecanoic acid.
Substitution: Esters and amides of this compound.
Applications De Recherche Scientifique
Tridec-2-enedioic acid has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of biodegradable plastics and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of tridec-2-enedioic acid involves its participation in metabolic pathways, particularly in the beta-oxidation of fatty acids. The compound is converted into its coenzyme A derivative, tridec-2-enedioyl-CoA, which undergoes dehydrogenation, hydration, and cleavage to produce acetyl-CoA and shorter-chain acyl-CoAs. These intermediates enter the citric acid cycle, contributing to energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fumaric acid: A shorter-chain dicarboxylic acid with similar chemical properties.
Adipic acid: Another dicarboxylic acid used in polymer synthesis.
Sebacic acid: A long-chain dicarboxylic acid with applications in the production of nylon and other polymers.
Uniqueness
Tridec-2-enedioic acid is unique due to its specific chain length and the presence of a double bond, which imparts distinct chemical reactivity and physical properties
Propriétés
IUPAC Name |
tridec-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17/h8,10H,1-7,9,11H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTCVGUNYZWEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=CC(=O)O)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
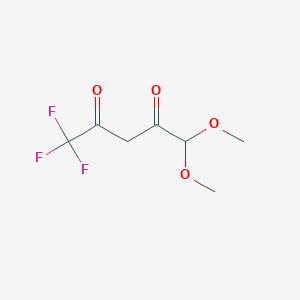

![7-Chlorodifluoromethyl-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12442425.png)
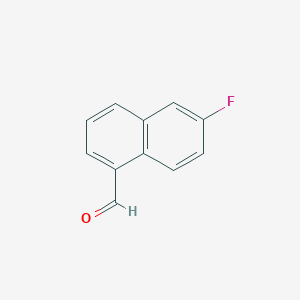

![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione](/img/structure/B12442457.png)
